molecular formula C11H13BrN2O B12089305 (5-Bromo-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol

(5-Bromo-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol

Cat. No.: B12089305
M. Wt: 269.14 g/mol
InChI Key: KBDSRJJOZHTUAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol is a compound belonging to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their broad range of biological activities. The presence of a bromine atom and an isopropyl group in the structure of this compound makes it unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol typically involves the reaction of 2-amino-4-bromobenzylamine with isopropyl alcohol under acidic conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, and the mixture is heated to facilitate the formation of the benzimidazole ring. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium nitrite (NaNO2) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of (5-Bromo-1-isopropyl-1H-benzo[d]imidazol-2-yl)formaldehyde.

    Reduction: Formation of 1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of (5-Bromo-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with various molecular targets. The compound can bind to DNA and proteins, leading to the inhibition of essential biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, thereby exerting its anticancer effects . Additionally, the presence of the bromine atom enhances its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 1H-benzo[d]imidazol-2-yl)methanol
  • 5-Bromo-1H-benzo[d]imidazol-2-yl)methanol
  • 1-Isopropyl-1H-benzo[d]imidazol-2-yl)methanol

Uniqueness

(5-Bromo-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol is unique due to the presence of both a bromine atom and an isopropyl group. These substituents enhance its chemical reactivity and biological activity compared to similar compounds. The bromine atom increases the compound’s lipophilicity, allowing it to better interact with hydrophobic regions of biological molecules. The isopropyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity for specific targets .

Properties

Molecular Formula

C11H13BrN2O

Molecular Weight

269.14 g/mol

IUPAC Name

(5-bromo-1-propan-2-ylbenzimidazol-2-yl)methanol

InChI

InChI=1S/C11H13BrN2O/c1-7(2)14-10-4-3-8(12)5-9(10)13-11(14)6-15/h3-5,7,15H,6H2,1-2H3

InChI Key

KBDSRJJOZHTUAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)Br)N=C1CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.